5-Bromo-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one
Description
Properties
IUPAC Name |
5-bromo-2-(pyridin-3-ylmethyl)pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O/c11-9-4-10(15)14(13-6-9)7-8-2-1-3-12-5-8/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVQCFJDSZGUGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C(=O)C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-(Pyridin-3-ylmethyl)pyridazin-3(2H)-one
The foundational step involves introducing the pyridin-3-ylmethyl group to the pyridazinone core via N-alkylation. This typically employs a nucleophilic substitution reaction between pyridazin-3(2H)-one and 3-(bromomethyl)pyridine under basic conditions. Aprotic solvents such as dimethylformamide (DMF) or acetonitrile facilitate the reaction, while potassium carbonate or sodium hydride acts as a base to deprotonate the pyridazinone NH group.
Reaction Conditions:
- Solvent: Anhydrous DMF
- Base: K₂CO₃ (2.5 equiv)
- Temperature: 80–100°C
- Time: 12–24 hours
Yields for this step typically range from 60–75%, contingent upon the purity of the alkylating agent and avoidance of hydrolysis side reactions.
Regioselective Bromination at Position 5
Electrophilic bromination of the pyridazinone ring requires careful control to ensure selectivity for the 5-position. While traditional bromine (Br₂) in acetic acid can achieve this, modern protocols favor N-bromosuccinimide (NBS) in dichloromethane under catalytic Lewis acid conditions (e.g., FeCl₃). The electron-rich pyridazinone ring directs bromination to the para position relative to the carbonyl group.
Optimized Protocol:
- Reagent: NBS (1.1 equiv)
- Catalyst: FeCl₃ (0.1 equiv)
- Solvent: CH₂Cl₂
- Temperature: 0°C to room temperature
- Time: 2–4 hours
This method achieves 80–85% yield with minimal di-bromination byproducts.
Palladium-Catalyzed Cross-Coupling for Direct Functionalization
Suzuki-Miyaura Coupling of Pre-Brominated Intermediates
Drawing inspiration from patented methodologies, a Suzuki-Miyaura coupling could theoretically introduce the pyridin-3-ylmethyl group to a pre-brominated pyridazinone derivative. For instance, 5-bromopyridazin-3(2H)-one might undergo coupling with a pyridin-3-ylmethylboronic acid pinacol ester in the presence of a palladium catalyst.
Representative Conditions:
- Catalyst: Pd(dppf)Cl₂ (5 mol%)
- Base: Cs₂CO₃ (3.0 equiv)
- Solvent: Toluene/EtOH (4:1)
- Temperature: 90°C
- Time: 12 hours
While this route remains hypothetical for the target compound, analogous couplings in pyridine systems report yields of 65–70%.
Challenges in Direct Coupling
The steric bulk of the pyridin-3-ylmethyl group and the electron-deficient nature of the pyridazinone ring may hinder coupling efficiency. Pre-activation of the pyridazinone via triflate or tosylate formation could improve reactivity, albeit at the cost of additional synthetic steps.
Cyclocondensation of Pre-Functionalized Precursors
Ring Construction from Brominated Dihydrazides
An alternative approach involves synthesizing the pyridazinone ring from a brominated precursor. For example, cyclocondensation of 3-bromo-1,4-diketones with hydrazine hydrate could yield 5-bromopyridazin-3(2H)-one, which subsequently undergoes N-alkylation as described in Section 1.1.
Cyclocondensation Protocol:
- Precursor: 3-Bromo-1,4-diketone
- Reagent: Hydrazine hydrate (2.0 equiv)
- Solvent: Ethanol
- Temperature: Reflux (78°C)
- Time: 6 hours
This method avoids late-stage bromination but requires access to specialized diketone precursors, which may limit scalability.
Industrial-Scale Production Considerations
Continuous Flow Reactor Optimization
Transitioning from batch to continuous flow systems enhances reproducibility and safety, particularly for exothermic steps like bromination. Microreactors with precise temperature control minimize decomposition and improve selectivity.
Solvent and Catalyst Recycling
Green chemistry principles advocate for solvent recovery (e.g., DMF via distillation) and catalyst immobilization to reduce waste. The patent literature highlights the use of immobilized Pd catalysts for Suzuki couplings, achieving turnover numbers (TON) exceeding 10,000.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Yield Range |
|---|---|---|---|
| N-Alkylation + Bromination | Straightforward, minimal steps | Requires harsh bromination conditions | 60–75% |
| Suzuki Coupling | Modular, avoids direct bromination | Low yields due to steric hindrance | 50–65% |
| Cyclocondensation | Early-stage bromination simplifies workflow | Limited precursor availability | 55–70% |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at position 5 undergoes substitution with nucleophiles under mild conditions due to electron-withdrawing effects from the pyridazinone ring:
Mechanistic Notes :
-
The reaction proceeds via a two-step process: (1) deprotonation of the pyridazinone ring to enhance electrophilicity at C-5, followed by (2) nucleophilic attack .
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed couplings, enabling diversification of the pyridazinone scaffold:
Suzuki-Miyaura Coupling
| Reaction | Catalyst/Base | Product | Yield | Source |
|---|---|---|---|---|
| Aryl boronic acid coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 90°C, 24 h | 5-Aryl-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one | 85% |
Key Conditions :
Buchwald-Hartwig Amination
| Reaction | Catalyst/Ligand | Product | Yield | Source |
|---|---|---|---|---|
| Primary amine coupling | Pd(OAc)₂/Xantphos, Cs₂CO₃, toluene, 110°C | 5-(Alkylamino)-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one | 65% |
Limitations :
Functionalization via Directed Metalation
The pyridinylmethyl group directs regioselective lithiation for further functionalization:
| Reaction | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Directed ortho-lithiation | LDA, THF, -78°C, followed by electrophile | 2-(Pyridin-3-ylmethyl)-5-substituted pyridazin-3(2H)-one | 60–75% |
Example Electrophiles :
Reduction and Oxidation
While limited by the stability of the pyridazinone core, selective reductions have been reported:
| Reaction | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Bromine reduction | Pd/C, H₂ (1 atm), EtOH, 25°C, 6 h | 2-(Pyridin-3-ylmethyl)pyridazin-3(2H)-one | 91% |
Caution :
-
Over-reduction of the pyridazinone ring to a tetrahydropyridazine derivative occurs under high-pressure H₂ (>3 atm) .
Biological Activity Modulation
Structural modifications impact bioactivity, as demonstrated in formyl peptide receptor (FPR) agonist studies:
| Modification | Biological Effect | EC₅₀ (FPR1) | Source |
|---|---|---|---|
| 5-Azido substitution | Enhanced FPR1/FPR2 dual agonism | 3.2 µM | |
| 5-Aryl groups (e.g., phenyl) | Improved FPR1 selectivity | 1.8 µM |
Structural Insights :
-
Molecular docking shows the pyridinylmethyl group occupies a hydrophobic pocket in FPR1, while substituted C-5 groups modulate binding affinity .
Stability and Reactivity Trends
-
pH Sensitivity : The compound undergoes hydrolysis under strongly acidic (pH < 2) or basic (pH > 10) conditions, cleaving the pyridinylmethyl side chain.
-
Thermal Stability : Decomposition occurs above 200°C, with DSC studies showing an exothermic peak at 215°C.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the anticancer properties of derivatives based on the pyridazinone scaffold. For instance, compounds related to 5-bromo derivatives have shown promising results against various cancer cell lines. A study evaluating the activity of 5-bromoindolin-2-one derivatives demonstrated significant inhibitory effects on breast (MCF-7) and lung (A-549) cancer cells, with some compounds achieving IC50 values as low as 2.93 µM .
Mechanism of Action
The mechanism underlying the anticancer activity of these compounds often involves the inhibition of critical enzymes such as VEGFR-2, which plays a pivotal role in tumor angiogenesis. For example, certain derivatives exhibited IC50 values of 185.5 nM and 113.3 nM against VEGFR-2 . This suggests that the compound's structure allows it to effectively target and inhibit pathways essential for tumor growth.
Enzyme Inhibition Studies
Ecto-5-Nucleotidase Inhibition
Ecto-5-nucleotidase is an enzyme implicated in cancer progression and immunosuppression within the tumor microenvironment. Research indicates that pyridazinone derivatives can selectively inhibit this enzyme, making them candidates for cancer immunotherapy . The designed compounds showed effective inhibition, suggesting their potential utility in therapeutic strategies aimed at modulating immune responses in cancer patients.
Antimicrobial Activity
Broad-Spectrum Antibacterial Effects
The antibacterial properties of pyridazinone derivatives have also been explored. Compounds similar to 5-bromo derivatives were tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant antibacterial activity, making them potential candidates for developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of 5-bromo-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one derivatives. The presence of bromine and pyridine rings contributes significantly to their biological activity. Modifications in these structures can lead to enhanced potency and selectivity against specific targets.
| Compound | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | VEGFR-2 | 0.728 | |
| Compound B | Ecto-5-nucleotidase | - | |
| Compound C | MCF-7 Cells | 2.93 | |
| Compound D | Staphylococcus aureus | - |
Case Studies
-
Anticancer Screening
A series of pyridazinone derivatives were synthesized and screened for their anticancer activities against various cell lines, revealing several candidates with promising IC50 values that warrant further investigation into their mechanisms of action and therapeutic potential. -
Enzyme Targeting
In a recent study, pyridazinone derivatives were shown to inhibit ecto-5-nucleotidase effectively, suggesting their role in enhancing anti-tumor immunity by altering the tumor microenvironment .
Mechanism of Action
The mechanism of action of 5-Bromo-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the pyridazinone core play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. This interaction can modulate various biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Halogen Variation
5-Bromo-4-chloro-2-phenylpyridazin-3(2H)-one (CAS 1698-63-1)
- Molecular Formula : C₁₀H₆BrClN₂O
- Molecular Weight : 285.52 g/mol
- Key Differences :
- Halogenation: Bromine at position 5 and chlorine at position 3.
- Substituent at position 2: Phenyl group instead of pyridin-3-ylmethyl.
- Implications: The additional chlorine increases molecular weight and may enhance electron-withdrawing effects.
4-Bromo-6-[3-(4-chlorophenyl)propoxy]-5-[(pyridin-3-ylmethyl)amino]pyridazin-3(2H)-one
- Key Differences: Bromine at position 4 (vs. 5 in the target compound). A pyridin-3-ylmethylamino group at position 5 and a 3-(4-chlorophenyl)propoxy group at position 6 .
- Implications: Positional isomerism (bromine at 4 vs. 5) alters electronic distribution. The amino group at position 5 may enable nucleophilic reactions, unlike the unsubstituted position 5 in the target compound.
Substituent Group Comparisons
5-Bromo-2-(2,2,2-trifluoroethyl)pyridazin-3(2H)-one
- Molecular Weight : 257.01 g/mol
- Key Differences :
- A trifluoroethyl group at position 2 instead of pyridin-3-ylmethyl.
- Steric hindrance from the trifluoroethyl group may hinder access to the pyridazine core in catalytic reactions.
5-Bromo-2-methylpyridazin-3(2H)-one (CAS 1123169-25-4)
Biological Activity
5-Bromo-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one is a heterocyclic compound characterized by a bromine atom, a pyridine ring, and a pyridazinone core. Its unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and drug development.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 256.09 g/mol. The presence of the bromine atom is significant as it can enhance the compound's reactivity and biological interactions through mechanisms such as halogen bonding.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. This interaction can modulate various biological pathways, potentially leading to therapeutic effects. The bromine atom and the pyridazinone core are crucial for binding to molecular targets, which may inhibit their activity or alter their function .
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyridazine derivatives, including this compound. The compound has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types. For instance, it has been evaluated for its effects on triple-negative breast cancer models, where it demonstrated significant tumor growth inhibition .
Antimicrobial Activity
The compound also exhibits antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus. Its minimum inhibitory concentration (MIC) values have been reported in the range of 0.5–128 μg/mL against various pathogens, suggesting its potential as an antimicrobial agent .
Case Studies and Research Findings
- Anticancer Efficacy : In a study involving 4T1 mouse models of breast cancer, this compound was administered orally at a dosage of 50 mg/kg, resulting in a tumor growth inhibition (TGI) of approximately 73.6%. This effect was associated with increased infiltration of immune cells into the tumor microenvironment, indicating its role in enhancing antitumor immunity .
- Enzyme Inhibition : The compound has been investigated for its inhibitory effects on ecto-5-nucleotidase (CD73), an enzyme overexpressed in many cancers that contributes to immunosuppression. It showed remarkable inhibitory activity in both biochemical assays and cellular models, highlighting its potential as a therapeutic agent in cancer immunotherapy .
Comparative Analysis
To understand the uniqueness of this compound compared to similar compounds, a comparison table is provided:
| Compound | Key Features | Biological Activity |
|---|---|---|
| This compound | Contains bromine; pyridine ring | Anticancer, antimicrobial |
| 2-(Pyridin-3-ylmethyl)pyridazin-3(2H)-one | Lacks bromine | Reduced reactivity |
| 5-Chloro-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one | Contains chlorine | Different chemical properties |
| 5-Fluoro-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one | Contains fluorine | Altered reactivity and binding |
Q & A
Basic Questions
Q. What are the standard synthetic routes for preparing 5-Bromo-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one?
- Methodology : The compound can be synthesized via bromination of pyridazinone precursors or through nucleophilic substitution. For example, bromination of 2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., reflux in CCl₄ or DMF) ensures regioselectivity at the 5-position . Substitution reactions involving pyridazinone cores with bromine-containing electrophiles are also viable, as seen in analogous fluorophenyl-substituted derivatives .
Q. What analytical techniques are essential for characterizing this compound?
- Methodology : Use a combination of:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns and purity.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns.
- X-ray Crystallography : For unambiguous structural confirmation, as demonstrated in related brominated pyridazinone derivatives .
- HPLC-PDA : To assess purity (>95%) and detect impurities .
Q. What safety protocols should be followed when handling this compound?
- Methodology : Consult Safety Data Sheets (SDS) for brominated heterocycles, which recommend:
- Using personal protective equipment (PPE: gloves, lab coat, goggles).
- Working in a fume hood to avoid inhalation of volatile byproducts.
- Proper disposal of brominated waste via halogen-specific protocols .
Advanced Research Questions
Q. How can regioselectivity in bromination reactions be optimized for this compound?
- Methodology : Regioselectivity is influenced by:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor electrophilic bromination at electron-deficient positions.
- Catalysts : Lewis acids like FeBr₃ can direct bromine to specific sites.
- Temperature control : Lower temperatures (0–25°C) reduce side reactions. Monitor reaction progress via TLC or in-situ FTIR .
Q. How do structural modifications (e.g., substituents on the pyridine ring) affect solubility and bioactivity?
- Methodology :
- Solubility : Introduce hydrophilic groups (e.g., hydroxyl, amine) via post-synthetic modifications. Co-solvents (DMSO:PBS mixtures) enhance aqueous solubility for in vitro assays.
- Bioactivity : Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase targets) against analogs with varying substituents. For example, fluorophenyl groups enhance lipophilicity and membrane permeability .
Q. How can contradictions in reported biological activity data be resolved?
- Methodology : Conduct systematic studies:
- Batch consistency : Ensure compound purity (>98% via HPLC) and confirm stereochemistry (if applicable).
- Assay conditions : Standardize cell lines, incubation times, and controls.
- Structural analogs : Synthesize and test derivatives to isolate substituent effects, as demonstrated in pyridazinone pharmacophore studies .
Q. What mechanistic insights can be gained from crystallographic data for brominated pyridazinones?
- Methodology : Perform single-crystal X-ray diffraction to:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
